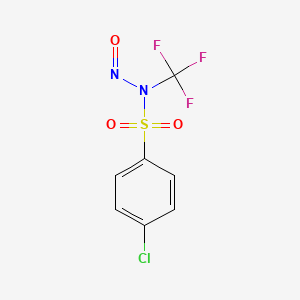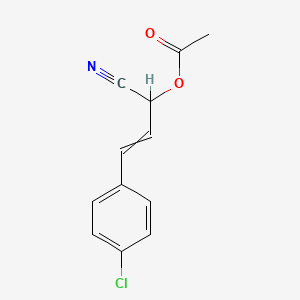![molecular formula C11H20O2 B14416396 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 82815-98-3](/img/structure/B14416396.png)
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions. This reaction forms a ketal, which is the spiro compound . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted spiro compounds, depending on the reaction conditions and reagents used .
科学的研究の応用
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
作用機序
The mechanism by which 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with different substitution patterns, affecting its stability and reactivity.
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another derivative with different substitution, leading to unique properties.
Uniqueness
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other spirocyclic compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
特性
CAS番号 |
82815-98-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
4,4-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-9-12-11(13-10)6-4-3-5-7-11/h3-9H2,1-2H3 |
InChIキー |
MTYYVYSGOQMSSI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC2(O1)CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




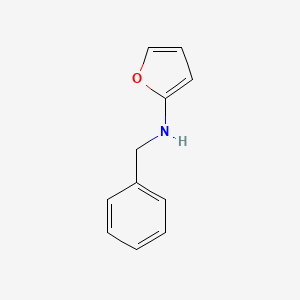

![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
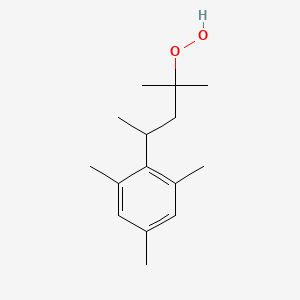
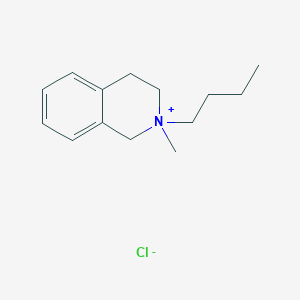
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
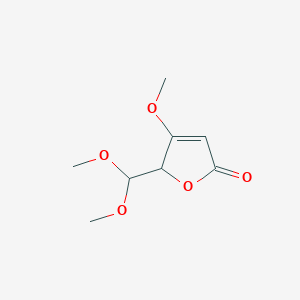
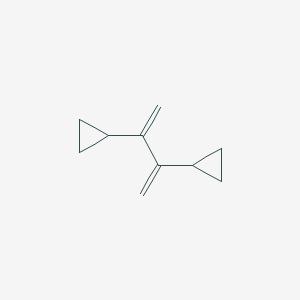
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
